D-Alanine-13C3

Catalog No.
S1922774
CAS No.
286460-72-8
M.F
C3H7NO2
M. Wt
92.072 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Alanine-13C3

CAS Number

286460-72-8

Product Name

D-Alanine-13C3

IUPAC Name

(2R)-2-amino(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.072 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1

InChI Key

QNAYBMKLOCPYGJ-FMYLKJIZSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][13C@H]([13C](=O)O)N

D-Alanine-13C3 is a stable isotope-labeled form of D-Alanine, a non-essential amino acid that plays crucial roles in protein synthesis and various metabolic processes. The chemical formula for D-Alanine-13C3 is C3H7NO2, where three carbon atoms are isotopically labeled with carbon-13. This labeling allows for enhanced tracking and analysis in biochemical studies, particularly in metabolic pathways and interactions within biological systems.

Typical of amino acids, including:

  • Transamination: D-Alanine can undergo transamination reactions, where it donates an amino group to a keto acid, forming new amino acids.
  • Decarboxylation: It can be decarboxylated to produce ethylamine and carbon dioxide under specific conditions.
  • Formation of Peptides: D-Alanine-13C3 can react with other amino acids to form peptides through peptide bond formation.

These reactions are essential for understanding its role in metabolic pathways and its behavior in biological systems .

D-Alanine is known for several biological activities:

  • Neurotransmission: It acts as a neurotransmitter in the central nervous system, influencing neuronal excitability and synaptic transmission.
  • Cellular Metabolism: D-Alanine participates in gluconeogenesis and is involved in the synthesis of various biomolecules.
  • Immune Response: It plays a role in modulating immune responses, particularly through its involvement in the production of antibodies.

The isotopic labeling with carbon-13 allows researchers to trace its metabolic fate and interactions more accurately in biological studies .

D-Alanine-13C3 can be synthesized through several methods:

  • From Propionic Acid: The synthesis often starts with propionic acid, which undergoes halogenation and amination to yield D-Alanine. The process may involve multiple steps, including oxidation and esterification, to achieve the desired isotopic labeling .
  • Isotopic Exchange: Another method involves the exchange of non-labeled carbon atoms with carbon-13 during the synthesis of alanine derivatives.
  • Biosynthetic Pathways: Utilizing microbial fermentation processes where D-Alanine is produced naturally can also yield labeled forms when starting materials are isotopically enriched .

D-Alanine-13C3 has several applications across various fields:

  • Metabolic Studies: It is used extensively in metabolic tracing studies to understand amino acid metabolism and energy production pathways.
  • Pharmacokinetics: Researchers use it to study drug absorption, distribution, metabolism, and excretion (ADME) processes.
  • Nutritional Research: It helps evaluate dietary impacts on metabolism and health by tracking how nutrients are processed within organisms.

These applications leverage the unique properties of the carbon-13 isotope for enhanced analytical precision .

Interaction studies involving D-Alanine-13C3 focus on its role within biological systems:

  • Racemization Studies: Research has shown that D-Alanine can racemize from L-Alanine in gut microbiota, which has implications for understanding gut health and microbiome interactions .
  • Biodistribution Analysis: Studies have demonstrated how D-Alanine-13C3 distributes across different tissues, revealing significant variations based on administration routes (e.g., oral vs. intravenous) and biological contexts .

These studies provide insights into how D-Alanine functions at a molecular level within living organisms.

D-Alanine-13C3 shares similarities with other amino acids and their isotopically labeled forms. Here are some comparable compounds:

CompoundChemical FormulaKey Differences
L-AlanineC3H7NO2L-isomer; involved primarily in protein synthesis.
GlycineC2H5NO2Simplest amino acid; no chiral center.
L-LeucineC6H13NO2Branched-chain amino acid; essential nutrient.
D-ValineC5H11NO2Another branched-chain amino acid; important for muscle metabolism.

D-Alanine-13C3's unique labeling allows for specific tracking in metabolic studies, differentiating it from its non-labeled counterparts and other amino acids .

XLogP3

-3

Sequence

A

Wikipedia

D-(~13~C_3_)Alanine

Dates

Modify: 2024-02-18

Explore Compound Types